![molecular formula C15H16F2N2O3 B606803 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone CAS No. 1309793-47-2](/img/structure/B606803.png)
2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, commonly referred to as DFMO, is a novel drug molecule that has recently been developed for a variety of therapeutic applications. As a member of the isoxazole family, DFMO has a unique chemical structure that makes it highly effective in targeting a wide range of biological targets. In addition, DFMO has been shown to possess a number of pharmacological properties that make it an attractive candidate for therapeutic applications.
Aplicaciones Científicas De Investigación
Protection against UVB-Induced Squamous Cell Carcinoma
CPSI-1306 has been used as a small-molecule Macrophage Migration Inhibitory Factor (MIF) inhibitor to study its effects on UVB light-induced inflammation and squamous carcinogenesis . The study found that CPSI-1306 can decrease skin thickness and myeloperoxidase (MPO) activity, increase keratinocyte apoptosis and p53 expression, decrease proliferation and phosphohistone variant H2AX (γ-H2AX), and enhance repair of cyclobutane pyrimidine dimers . This suggests that MIF inhibition is a promising strategy for prevention of the deleterious cutaneous effects of acute and chronic UVB exposure .
Treatment of Aggressive Breast Cancer
CPSI-1306 has been evaluated for its clinical efficacy against aggressive breast cancer . The compound was found to significantly induce apoptosis and reduce the viability of metastatic breast cancer cells in a dose- and time-dependent manner . Mechanistic studies showed that CPSI-1306 induced apoptosis by reducing mitochondrial membrane potential by increasing apoptogenic signals, including Apoptosis Induction Factor (AIF) and Cytochrome-C . Further analysis revealed that CPSI-1306 inhibits activation of cell proliferation marker AKT in metastatic breast cancer cells .
Mecanismo De Acción
Target of Action
The primary target of 2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone, also known as CPSI-1306, is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a homotrimeric proinflammatory cytokine implicated in chronic inflammatory diseases and malignancies . It is known to promote tumor progression and metastasis .
Mode of Action
CPSI-1306 acts as an antagonist of MIF . It disrupts the homotrimerization of MIF , thereby inhibiting its function. This results in a decrease in inflammation and tumor progression. CPSI-1306 has been shown to induce apoptosis in cancer cells by reducing mitochondrial membrane potential and increasing apoptogenic signals . It also inhibits the activation of cell proliferation marker AKT in metastatic breast cancer cells .
Biochemical Pathways
CPSI-1306 affects several biochemical pathways. It increases the expression of p53, a protein that regulates the cell cycle and functions as a tumor suppressor . It also decreases the expression of phosphohistone variant H2AX (γ-H2AX), a marker of DNA damage . Furthermore, CPSI-1306 enhances the repair of cyclobutane pyrimidine dimers, which are DNA lesions caused by ultraviolet (UV) light .
Pharmacokinetics
Preliminary studies suggest that it has a shorter half-life compared to other similar compounds . This could potentially impact its bioavailability and efficacy.
Result of Action
The action of CPSI-1306 leads to several molecular and cellular effects. It increases keratinocyte apoptosis and p53 expression, decreases proliferation, and enhances the repair of DNA damage . In addition, it reduces tumor growth and metastasis in various cancer models . Histological analysis of tumors treated with CPSI-1306 revealed a reduced number of proliferative cells and blood vessels .
Action Environment
The action of CPSI-1306 can be influenced by various environmental factors. For instance, the presence of UV light can affect the efficacy of CPSI-1306 in preventing skin carcinogenesis . Furthermore, the tumor microenvironment, characterized by inflammation and the presence of various cytokines and reactive oxygen species, can also impact the action of CPSI-1306 .
Propiedades
IUPAC Name |
2-[3-(2,4-difluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-10-1-2-12(13(17)7-10)14-8-11(22-18-14)9-15(20)19-3-5-21-6-4-19/h1-2,7,11H,3-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOSEVHCSNYFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2CC(=NO2)C3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


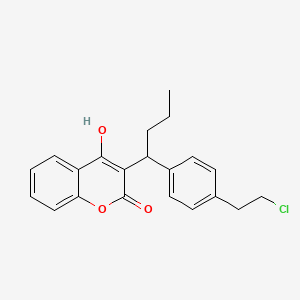
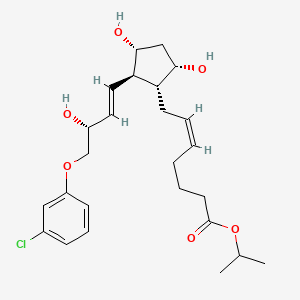
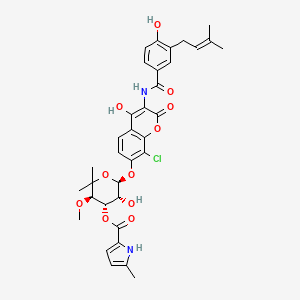
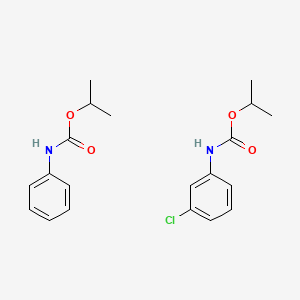
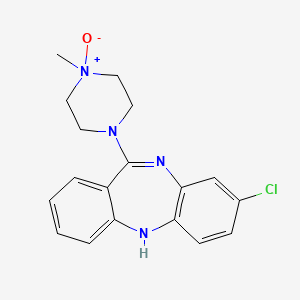
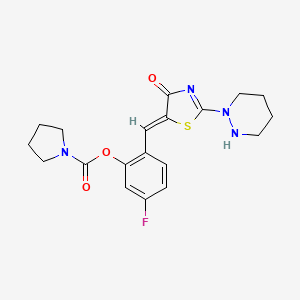
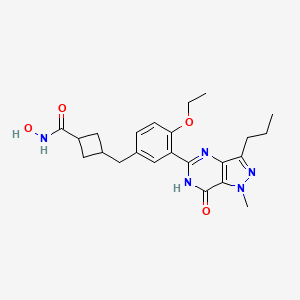
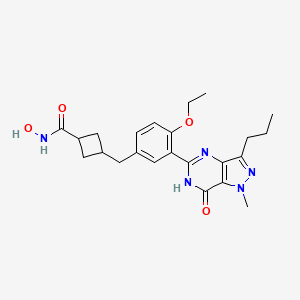
![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)